2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The oxadiazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Cycloaddition: The oxadiazole ring can engage in cycloaddition reactions, forming new heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative .
Scientific Research Applications
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of bacterial enzymes by binding to their active sites . The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-3-(3-butyl-1,2,4-oxadiazol-5-yl)pyridine
Uniqueness
2-Chloro-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the specific substitution pattern on the oxadiazole ring, which can influence its electronic properties and reactivity . This makes it a valuable compound for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-4-8-13-10(15-14-8)7-5-3-6-12-9(7)11/h3,5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPOFIHIAQBTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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